molecular formula C4H4N2O2 B1675929 Maleic hydrazide CAS No. 123-33-1

Maleic hydrazide

Cat. No. B1675929
CAS RN: 123-33-1
M. Wt: 112.09 g/mol
InChI Key: BGRDGMRNKXEXQD-UHFFFAOYSA-N
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Mechanism of Action

Maleic hydrazide exerts its effects by inhibiting cell division in plants. It penetrates the plant tissues and is transported to meristematic regions where cell division occurs. The compound interferes with the synthesis of nucleic acids and proteins, thereby preventing the formation of new cells . This leads to the inhibition of growth in both fronds and roots, and an increase in starch content in treated plants .

Safety and Hazards

Maleic hydrazide is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is suspected of causing genetic defects and is also suspected of causing cancer .

Biochemical Analysis

Biochemical Properties

Maleic hydrazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme cytochrome P450 , which is involved in the metabolism of many endogenous and exogenous compounds . Additionally, this compound interacts with DNA polymerase , affecting DNA synthesis and repair processes . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway , leading to reduced cell proliferation . It also affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with stress responses . Furthermore, this compound disrupts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For example, this compound inhibits the activity of acetyl-CoA carboxylase , an enzyme involved in fatty acid synthesis, by binding to its active site . This inhibition leads to a decrease in fatty acid production and subsequent alterations in cellular lipid metabolism. Additionally, this compound affects gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of target genes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Maleic hydrazide is synthesized through the reaction of hydrazine hydrate with maleic anhydride. The process involves heating and reacting hydrazine hydrate with diluted sulfuric acid in the presence of a rare earth compound catalyst. This is followed by the addition of maleic anhydride to carry out a ring closure reaction. The resulting product is then neutralized with an inorganic alkali to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and cost-effectiveness. The use of a rare earth trifluoromethanesulfonate catalyst improves the reaction efficiency, resulting in a higher yield of this compound and controlling the residual hydrazine content to meet international standards .

Chemical Reactions Analysis

Types of Reactions

Maleic hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be decomposed by oxidizing agents and strong acids .

Common Reagents and Conditions

Major Products

The major products formed from the oxidation of this compound include maleic acid and other related compounds .

Comparison with Similar Compounds

properties

IUPAC Name

1,2-dihydropyridazine-3,6-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8)
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InChI Key

BGRDGMRNKXEXQD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NNC1=O
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Molecular Formula

C4H4N2O2
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DSSTOX Substance ID

DTXSID9020792
Record name Maleic hydrazide
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Molecular Weight

112.09 g/mol
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Physical Description

Maleic hydrazide is an odorless white solid. Sinks in water. (USCG, 1999), Colorless, crystalline solid; [HSDB] White solid; Formulated as emulsifiable concentrate and soluble concentrate (liquid and solid); [Reference #1]
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Boiling Point

Decomposes (NTP, 1992)
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Flash Point

572 °F (300 °C) (Closed cup)
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Solubility at 25 °C: water 0.6%, ethanol 0.1%, DMF 2.4% /Technical maleic hydrazide/, Solubility in water at 25 °C, 300,000 mg/L at 20 °C and 340,000 mg/L at 25 °C /Maleic hydrazide potassium salt/, Solubility in water at 25 °C, 200 g/kg /Maleic hydrazide sodium salt/, Slightly sol in hot alcohol, more sol in hot water, SOL IN AQ ALKALI & CERTAIN ORG BASES, Sol @ 25 °C in acetone, 1000 ppm; water, 6000 ppm; dimethylformamide, 20400 ppm; dimethyl sulfoxide, 90000 ppm; xylene <1000 ppm, In water, 4,507 mg/L at 25 °C
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Density

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.60 at 25 °C
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Vapor Pressure

0.00000277 [mmHg], 7.5X10-8 mm Hg at 25 °C
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Mechanism of Action

Maleic hydrazide inhibits mitosis in actively growing tissues of treated plants and also has profound effects on rate of respiration. ... Maleic acid ... reacts with -SH compounds ... /and/ competes with receptor sites of ... succinic dehydrogenase. ... Inhibition ... may represent site of action ... in plants.
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Impurities

Technical grade maleic hydrazide contains hydrazine as a contaminant., Products can contain small amount of hydrazide as impurity.
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Color/Form

Crystals from water, COLORLESS CRYSTALLINE SOLID

CAS RN

123-33-1
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Melting Point

greater than 572 °F (decomposes) (NTP, 1992), 298-300 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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